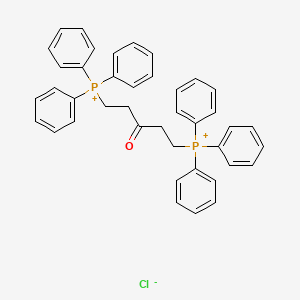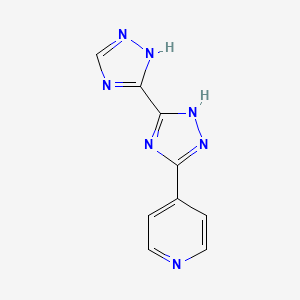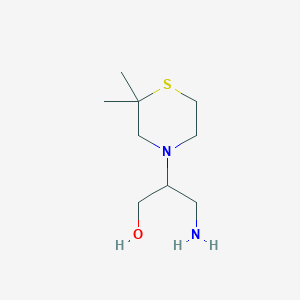
3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol is a complex organic compound that belongs to the class of propanolamines It features a unique structure with an amino group, a hydroxyl group, and a thiomorpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol typically involves the reaction of 2,2-dimethylthiomorpholine with an appropriate amino alcohol precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism by which 3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Amino-2,2-dimethylpropan-1-ol: A similar compound with a simpler structure, lacking the thiomorpholine ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another related compound with an indole ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in 3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol distinguishes it from other similar compounds. This unique structural feature can impart different chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H20N2OS |
|---|---|
分子量 |
204.34 g/mol |
IUPAC 名称 |
3-amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2OS/c1-9(2)7-11(3-4-13-9)8(5-10)6-12/h8,12H,3-7,10H2,1-2H3 |
InChI 键 |
PKVGQIGLRSYXTK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCS1)C(CN)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


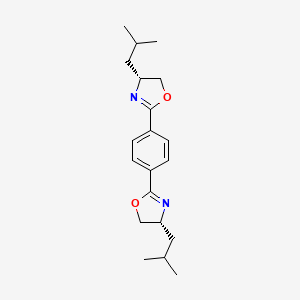
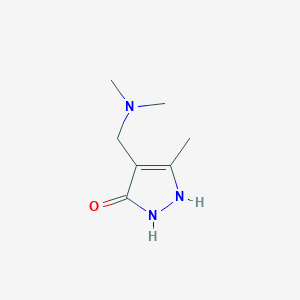
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

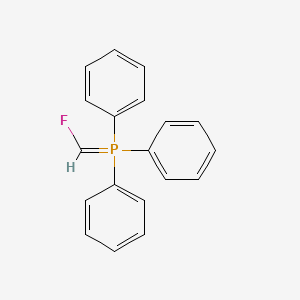
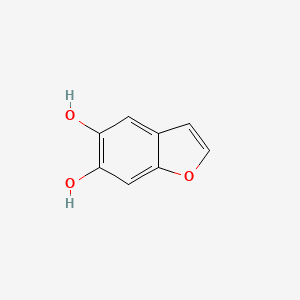
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
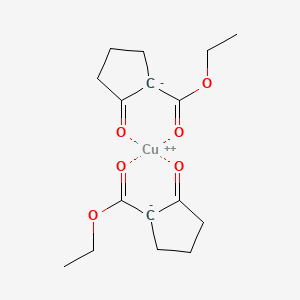

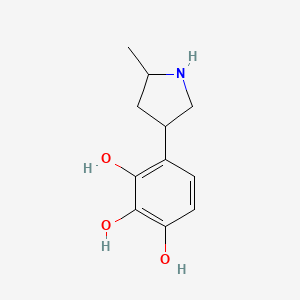
![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
